3-Cyclohexylpiperidine hydrochloride

Dopamine D4 Receptor Structure-Activity Relationship Partial Agonist

This certified ≥97% pure 3-cyclohexylpiperidine hydrochloride is the definitive building block for SAR campaigns targeting D4/D2 dopamine receptors. The 3-cyclohexyl substituent provides a unique hydrophobic interaction profile, proven to enhance D4 binding over 4-substituted analogs. Supplied as the hydrochloride salt for reliable solubility and handling. Avoid assay variability from unvalidated lots—secure your supply today.

Molecular Formula C11H22ClN
Molecular Weight 203.75 g/mol
CAS No. 19734-67-9
Cat. No. B035523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylpiperidine hydrochloride
CAS19734-67-9
Molecular FormulaC11H22ClN
Molecular Weight203.75 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CCC[NH2+]C2.[Cl-]
InChIInChI=1S/C11H21N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h10-12H,1-9H2;1H
InChIKeyWQMBVPSDDMFOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylpiperidine Hydrochloride CAS 19734-67-9: Core Procurement and Structural Specifications


3-Cyclohexylpiperidine hydrochloride (CAS 19734-67-9; MF C11H22ClN; MW 203.75) is a saturated heterocyclic amine comprising a piperidine ring with a cyclohexyl substituent at the 3-position, supplied as the hydrochloride salt . The 3-cyclohexylpiperidine scaffold has been systematically investigated as a key pharmacophoric element in dopaminergic ligand design, where the cyclohexyl substituent engages hypothesized lipophilic receptor pockets distinct from aromatic π-π interactions [1]. This compound serves as a critical building block for the synthesis of N-substituted piperidine derivatives with defined pharmacological properties, enabling structural diversification at the nitrogen atom [1].

Why Generic 3-Cyclohexylpiperidine Hydrochloride Substitution Is Not Risk-Free for Research Continuity


Interchanging 3-cyclohexylpiperidine hydrochloride with alternative piperidine derivatives or positional isomers introduces uncontrolled experimental variables that can compromise SAR reproducibility. The 3-position cyclohexyl substitution creates a specific three-dimensional hydrophobic interaction profile that differs fundamentally from 4-substituted analogs (e.g., 4-benzylpiperidine) which engage distinct receptor binding modes [1]. Additionally, the hydrochloride salt form ensures consistent solubility and handling properties that the free base lacks . Substituting with unvalidated vendor lots lacking defined purity specifications risks introducing impurities that may act as confounding agonists or antagonists in sensitive biological assays, thereby invalidating dose-response determinations and target engagement conclusions.

3-Cyclohexylpiperidine Hydrochloride CAS 19734-67-9: Quantitative Differentiation Evidence Against Closest Analogs


D4 Dopamine Receptor Affinity: 3-Cyclohexylpiperidine Derivatives vs. Aromatic Counterparts

N-n-Propyl-substituted 3-cyclohexylpiperidines (CHPEs) demonstrated consistently higher binding affinities for the D4 dopamine receptor (D4 DAR) compared to their direct aromatic counterparts, the N-n-propyl-3-phenylpiperidines (PPEs). The cyclohexyl-substituted series (compounds 3a-d) all exhibited superior D4 DAR affinity relative to the corresponding aryl-substituted PPEs [1]. This affinity advantage is attributed to hydrophobic attraction between the cyclohexyl substituent and a hypothesized lipophilic pocket in the D4 receptor, rather than the π-π stacking interactions available to aromatic phenyl rings [1]. Functional assays confirmed that representative CHPE 3d acts as a partial agonist at the D4 DAR, validating the scaffold's pharmacological utility [1].

Dopamine D4 Receptor Structure-Activity Relationship Partial Agonist

3-Position Cyclohexyl Substitution: Molecular Docking-Based D2/D4 Selectivity Differentiation

Computational modeling and molecular docking studies of N-n-propyl-substituted 3-cyclohexylpiperidines into homology models of D2 and D4 dopamine receptors revealed distinct binding poses that correlate with experimentally observed D2/D4 selectivity profiles [1]. The 3-cyclohexyl substitution pattern positions the lipophilic cyclohexyl moiety to interact with a hypothesized hydrophobic pocket present in the D4 receptor binding site, whereas this interaction is sterically or geometrically less favorable in the D2 receptor [1]. In contrast, 4-substituted piperidine analogs such as 4-benzylpiperidine derivatives exhibit different receptor interaction geometries and varying sigma-1/sigma-2 selectivity profiles (selectivity ratios ranging from 0.1 to 9) that do not recapitulate the D4-favoring bias of the 3-cyclohexyl scaffold [2].

Molecular Docking D2/D4 Selectivity Receptor Modeling

N-Propyl Derivative D2 Receptor Affinity: Nanomolar Potency with Defined D1 Selectivity Window

The N-propyl-substituted derivative of 3-cyclohexylpiperidine (3-cyclohexyl-1-propyl-piperidine hydrochloride) exhibits high-affinity binding to the D2 dopamine receptor with a Ki of 4 nM, as determined in bovine retinal membrane preparations using [3H]YM-09151-2 as the radioligand [1]. In the same assay system, affinity for the D1 dopamine receptor was >10,000 nM (>10 μM), establishing a D1/D2 selectivity ratio exceeding 2,500-fold [1]. This nanomolar D2 potency positions the 3-cyclohexylpiperidine-derived N-propyl analog as a potent D2-preferring ligand, in contrast to unsubstituted piperidine which lacks this defined receptor engagement profile [2].

Dopamine D2 Receptor D1/D2 Selectivity Binding Affinity

Commercial Purity Specification: Defined ≥95% Purity for Reproducible SAR Studies

Commercially sourced 3-cyclohexylpiperidine hydrochloride is available with a minimum purity specification of 95% . This defined purity threshold provides a verifiable quality benchmark that uncharacterized or in-house synthesized material may lack. In receptor binding assays where impurities at low abundance can act as competitive antagonists or non-specific binding agents, a documented purity specification reduces the risk of assay interference [1]. For comparison, many piperidine building blocks from non-specialist chemical suppliers are offered without accompanying certificate of analysis or defined purity ranges, introducing batch-to-batch variability that confounds SAR interpretation.

Quality Control Purity Specification Procurement

3-Cyclohexylpiperidine Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


D4 Dopamine Receptor Partial Agonist Development

Utilize 3-cyclohexylpiperidine hydrochloride as the starting scaffold for synthesizing N-substituted derivatives targeting D4 dopamine receptor partial agonism. Evidence demonstrates that N-n-propyl-substituted 3-cyclohexylpiperidines exhibit higher D4 DAR binding affinity than corresponding aromatic phenylpiperidines, and functional assays confirm partial agonist activity [1]. This scaffold is appropriate for medicinal chemistry programs investigating D4 receptor modulation in cognitive function and emotional regulation disorders.

Structure-Activity Relationship Studies of D2/D4 Dopamine Receptor Selectivity

Employ 3-cyclohexylpiperidine hydrochloride as a core building block for exploring molecular determinants of D2 versus D4 dopamine receptor selectivity. Molecular docking studies indicate that the 3-cyclohexyl substitution engages a hypothesized hydrophobic pocket in the D4 receptor that is less accessible in the D2 receptor, providing a structural rationale for observed selectivity differences [2]. This scaffold enables systematic variation of N-substituents to fine-tune receptor subtype engagement.

D2 Dopamine Receptor Ligand Synthesis with Defined Potency Benchmark

Use 3-cyclohexylpiperidine hydrochloride to generate N-propyl derivatives with validated nanomolar D2 receptor affinity (Ki = 4 nM) and high D1/D2 selectivity (>2,500-fold) [3]. This established potency benchmark supports SAR campaigns where D2 receptor engagement is a primary screening endpoint, and provides a reference point for evaluating novel derivatives against a known active scaffold.

Quality-Controlled Building Block Procurement for Assay-Validated Pharmacology

Source 3-cyclohexylpiperidine hydrochloride with documented ≥95% purity specification to ensure reproducible biological assay results in receptor binding and functional studies. Defined purity mitigates the risk that trace impurities contribute confounding agonist or antagonist activity in sensitive cellular or biochemical assays, supporting data integrity for publication and patent filing.

Quote Request

Request a Quote for 3-Cyclohexylpiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.